molecular formula C41H47N7O7 B12097678 cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]

cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]

Cat. No.: B12097678
M. Wt: 749.9 g/mol
InChI Key: FKPVZIGBRDXSJP-UHFFFAOYSA-N
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Description

Cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro] is a cyclic peptide composed of alternating D- and L-amino acids. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications. This particular compound features a unique sequence of amino acids, including alanine, tryptophan, phenylalanine, threonine, and proline, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is coupled to the growing chain.

    Cyclization: Once the linear peptide is synthesized, it is cyclized by forming a peptide bond between the N-terminus and C-terminus.

    Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro] often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as preparative HPLC, ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro] can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro] has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling by blocking ligand binding.

Comparison with Similar Compounds

Similar Compounds

    Cyclo[DL-Ala-DL-xiThr-DL-Pro-DL-Phe-DL-Val-DL-Pro-DL-Pro]: Another cyclic peptide with a different sequence of amino acids.

    Cyclo[Pro-Pro-Phe-Phe]: Known for its biofunctional properties, particularly in cancer research.

    Cyclo[Gly-Phe], Cyclo[Trp-Tyr], Cyclo[Trp-Trp]:

Uniqueness

Cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro] is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its stability, resistance to degradation, and potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C41H47N7O7

Molecular Weight

749.9 g/mol

IUPAC Name

3,9-dibenzyl-6-(1-hydroxyethyl)-12-(1H-indol-3-ylmethyl)-15-methyl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C41H47N7O7/c1-24-36(50)44-32(22-28-23-42-30-17-10-9-16-29(28)30)37(51)45-31(20-26-12-5-3-6-13-26)38(52)47-35(25(2)49)40(54)46-33(21-27-14-7-4-8-15-27)41(55)48-19-11-18-34(48)39(53)43-24/h3-10,12-17,23-25,31-35,42,49H,11,18-22H2,1-2H3,(H,43,53)(H,44,50)(H,45,51)(H,46,54)(H,47,52)

InChI Key

FKPVZIGBRDXSJP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C(C)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65

Origin of Product

United States

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